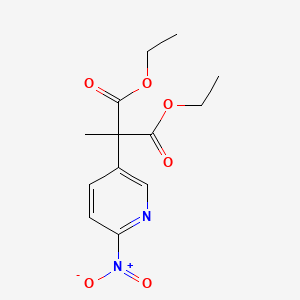![molecular formula C16H18O4S B13985242 1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene CAS No. 7479-13-2](/img/structure/B13985242.png)
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene is an organic compound with the molecular formula C16H18O4S It is a derivative of benzene, featuring methoxy groups at the 1 and 2 positions, and a phenylsulfonyl ethyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with a suitable sulfonyl chloride in the presence of a base, such as pyridine, to introduce the phenylsulfonyl group. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. The methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Lacks the phenylsulfonyl ethyl group, making it less versatile in certain chemical reactions.
4-Methoxyphenylsulfonyl Ethylbenzene: Contains only one methoxy group, which may affect its reactivity and applications.
1,2-Dimethoxy-4-ethylbenzene: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness
1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7479-13-2 |
|---|---|
Formule moléculaire |
C16H18O4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-[1-(benzenesulfonyl)ethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S/c1-12(21(17,18)14-7-5-4-6-8-14)13-9-10-15(19-2)16(11-13)20-3/h4-12H,1-3H3 |
Clé InChI |
QEFKREHPNMDMCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
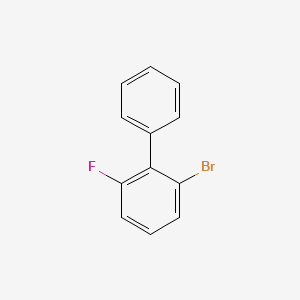
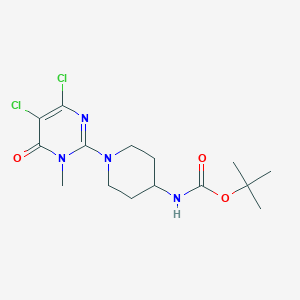
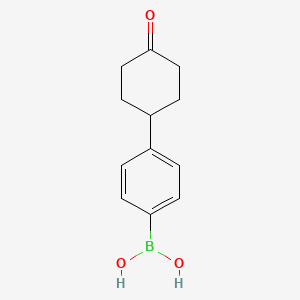
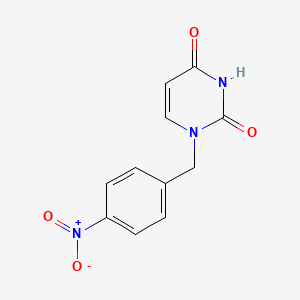
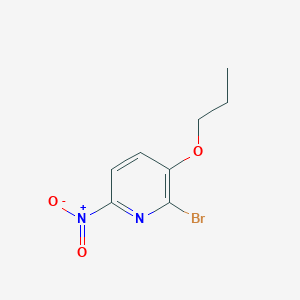
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)

![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
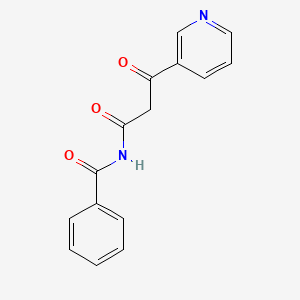
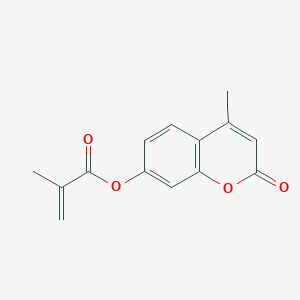
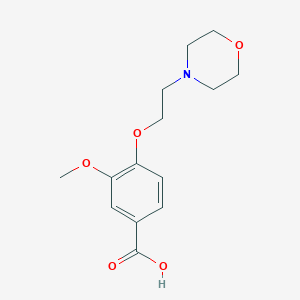
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
